(+)-3-Bromocamphor

Catalog No.
S916823
CAS No.
10293-06-8
M.F
C10H15BrO
M. Wt
231.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-3-Bromocamphor

CAS Number

10293-06-8

Product Name

(+)-3-Bromocamphor

IUPAC Name

(3S,4S)-3-bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

InChI

InChI=1S/C10H15BrO/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7H,4-5H2,1-3H3/t6-,7+,10?/m1/s1

InChI Key

NJQADTYRAYFBJN-MZVBAPTMSA-N

SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2Br)C)C

Isomeric SMILES

CC1([C@@H]2CCC1(C(=O)[C@H]2Br)C)C

(+)-3-Bromocamphor is a chiral organic compound derived from camphor, characterized by the molecular formula C10H15BrOC_{10}H_{15}BrO and a molecular weight of 231.130 g/mol. This compound features a bromine atom substituted at the 3-position of the camphor skeleton, which contributes to its unique chemical properties. The stereochemistry of (+)-3-bromocamphor is significant, as it exists in a specific enantiomeric form that can influence its reactivity and biological activity.

(+)-3-Bromocamphor itself does not possess a specific biological mechanism of action. However, its significance lies in its ability to act as a chiral auxiliary. During asymmetric synthesis, the chiral environment of (+)-3-bromocamphor directs the reaction pathway, favoring the formation of one enantiomer over the other in the final product [].

Asymmetric Synthesis of Pharmaceuticals:

(+)-3-Bromocamphor serves as a starting material for the synthesis of numerous chiral pharmaceuticals, including:

  • Menthol derivatives: These are used as topical analgesics, decongestants, and antipruritics (anti-itching agents). Source: ScienceDirect, "Asymmetric synthesis of menthol derivatives from (+)-3-bromocamphor":
  • Statins: A class of cholesterol-lowering drugs. Source: National Library of Medicine, "Enantioselective synthesis of lovastatin using baker's yeast":

Synthesis of Chiral Catalysts:

(+)-3-Bromocamphor is employed in the preparation of chiral catalysts, which are essential for various asymmetric reactions in organic chemistry. These catalysts play a crucial role in the development of new drugs, agrochemicals, and other fine chemicals. Source: Royal Society of Chemistry, "Recent advances in the asymmetric synthesis of α,α-disubstituted carboxylic acids using chiral Brønsted acid catalysts":

Development of Liquid Crystals:

(+)-3-Bromocamphor is a valuable intermediate in the synthesis of specific liquid crystals, which are crucial components in various technological applications, including flat-panel displays and optical filters. Source: American Chemical Society, "Synthesis and Characterization of Novel Chiral Liquid Crystals Based on (+)-3-Bromocamphor":

, including:

  • Debromination: The compound can undergo reductive debromination when reacted with primary amines, leading to the formation of camphanimines. This process has been shown to be influenced by the polarity of the amine used, with ethanolamine and ethylene diamine yielding better results due to their higher boiling points .
  • Oxidation: It can be oxidized to form camphorquinone using reagents like DMSO and sodium carbonate under air bubbling conditions .
  • Reactions with Nucleophiles: The photostimulated reaction with arylthiolate ions results in both reduction and substitution products, showcasing its reactivity with sulfur-centered nucleophiles .

Research indicates that (+)-3-bromocamphor exhibits notable biological activities. Its derivatives have been investigated for potential anti-inflammatory and analgesic properties. The unique structural features of this compound allow it to interact with biological targets, although specific mechanisms of action require further elucidation.

The synthesis of (+)-3-bromocamphor can be achieved through several methods:

  • Bromination of Camphor: The most common method involves the bromination of camphor using bromine or other brominating agents in non-polar solvents.
  • Environmentally Friendly Methods: Recent studies have proposed greener synthetic routes that utilize alternative reagents and conditions to minimize environmental impact .
  • Oxidative Conversion: As mentioned earlier, (+)-3-bromocamphor can also be synthesized through oxidation processes starting from simpler precursors.

(+)-3-Bromocamphor finds applications in various fields:

  • Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of other organic compounds, particularly in creating chiral centers.
  • Research: Used as a standard or reactant in chemical research to study reaction mechanisms and kinetics.

Studies involving interaction analyses indicate that (+)-3-bromocamphor interacts with various nucleophiles and electrophiles, leading to diverse reaction pathways. The effectiveness of these interactions is often dependent on the steric and electronic properties of the reactants involved.

For instance, investigations into its reactions with primary amines reveal that the reaction mechanism is influenced by the polarity of the amines used, suggesting a complex interplay between structure and reactivity .

Several compounds share structural similarities with (+)-3-bromocamphor, each possessing unique characteristics:

CompoundStructure TypeKey Features
CamphorTerpeneParent compound; lacks bromine substitution.
3-ChlorocamphorHalogenated CamphorChlorine atom instead of bromine; different reactivity.
CamphorquinoneOxidized CamphorOxidation product; exhibits distinct biological activity.
2-BromocamphorHalogenated CamphorBromine at position 2; different stereochemistry.

The uniqueness of (+)-3-bromocamphor lies in its specific bromination pattern at the 3-position, which affects both its reactivity and biological properties compared to these similar compounds.

Asymmetric Synthesis and Chiral Auxiliaries

The rigid bicyclic framework and well-defined stereochemistry of (+)-3-bromocamphor make it an excellent chiral auxiliary for asymmetric synthesis. The inherent chirality of the camphor scaffold serves as a powerful tool for controlling the stereochemical outcome of various reactions, enabling the synthesis of enantiomerically pure compounds crucial for pharmaceutical applications.

Camphor derivatives, including 3-bromocamphor, have been extensively utilized as chiral auxiliaries in asymmetric synthesis. In particular, the phenyl-substituted bornane unit derived from camphor effectively directs aldehydes to the less hindered front face of the "ene" double bond, inducing chirality with diastereomeric excesses ranging from 52% to 89%. Additionally, the relative topicity is controlled with 86-95% selectivity through the preferred "exo" mode of addition.

The utility of (+)-3-bromocamphor extends beyond its direct application as a chiral auxiliary. Its derivatives, particularly (+)-3-bromocamphor-8-sulfonic acid ammonium salt, have gained significant attention for their ability to facilitate enantioselective reactions. This salt serves as a versatile reagent in organic chemistry, enabling the synthesis of complex molecules with precise stereochemical control. The unique structure of this ammonium salt allows for effective separation of enantiomers, making it an essential tool in the development of pharmaceuticals and agrochemicals.

In the field of chiral catalysis, (+)-3-bromocamphor-8-sulfonic acid ammonium salt is particularly valued for its role as an effective chiral auxiliary in asymmetric synthesis, allowing researchers to produce enantiomerically pure compounds more efficiently than with other chiral reagents. This compound facilitates the synthesis of various complex molecules essential for developing new pharmaceuticals.

PropertyValueReference
Molecular FormulaC₁₀H₁₅BrO
Molecular Weight231.13 g/mol
CAS Number10293-06-8
AppearanceWhite crystalline powder
Melting Point74-78°C
Boiling Point245.6±23.0°C at 760 mmHg
Density1.4±0.1 g/cm³
Optical Rotation[α]D²⁰ = 130-145° (c = 2 in EtOH)
Flash Point35.8±9.9°C

Radical-Mediated Reaction Pathways (SRN1 Mechanisms)

The reactivity of (+)-3-bromocamphor in radical-mediated reactions, particularly those involving electron transfer mechanisms, has been extensively studied. These reactions provide valuable insights into electron transfer processes and offer synthetic routes to functionalized camphor derivatives.

The SRN1 (radical nucleophilic substitution) mechanism, which involves an intermolecular electron transfer step, is a key pathway for the reactivity of (+)-3-bromocamphor. This mechanism leads to the formation of radicals through the dissociation of the carbon-halogen bond. Studies have revealed that the presence of the carbonyl group adjacent to the brominated carbon significantly facilitates electron transfer reactions, which would otherwise be hindered in the absence of such an electron-withdrawing group.

Investigations into the reactions of 3-bromocamphor with various nucleophiles, including Me₃Sn⁻, Ph₂P⁻, and PhS⁻ ions, in liquid ammonia or DMSO have demonstrated the importance of the SRN1 mechanism. These studies have shown that substrates with a carbonyl group facilitate electron transfer reactions, whereas such reactions are impeded in the absence of the carbonyl functionality.

The reduction of (+)-3-bromocamphor by tertiary amines represents another fascinating aspect of its radical chemistry. When treated with N,N-dimethylaniline (DMA) at high temperatures (>200°C), (+)-3-bromocamphor undergoes reduction to camphor through a radical chain mechanism. Interestingly, in the presence of di-tert-butyl peroxide (BPO), this reduction can be achieved at significantly lower temperatures (120°C) using either DMA or triethylamine (TEA) in acetonitrile.

The mechanism of this reduction is proposed to involve the following steps:

  • Initiation: Thermal cleavage of the carbon-bromine bond or peroxide-initiated radical formation
  • Propagation: Electron transfer from the tertiary amine to form radical intermediates
  • Termination: Dimerization of the camphor radical

The radical nature of this process is confirmed by the observation that the reaction is inhibited by the addition of p-dinitrobenzene (DNB), a known radical scavenger. The chain termination step involves the dimerization of the camphor radical, and these reductions are believed to exemplify an electron transfer chain mechanism with a tertiary amine serving as the chain-propagating species.

AmineConditionsInhibitorObservationReference
DMANeat, 200°C, 47hNoneReduction to camphor
DMANeat, 200°C, 47h4% DNBInhibition of reduction
DMAAN, 120°C, 47h, 9% BPONonePeroxide-initiated reduction
TEAAN, 120°C, 47h, 11% BPONonePeroxide-initiated reduction
TEANeat, 120°C, 49h, 9% BPONoneLess efficient reduction in less polar solvent

In further support of an electron transfer mechanism, the reduction of (+)-3-bromocamphor by TEA proceeds more slowly in the less polar solvent (neat TEA) than in acetonitrile, which has a higher dielectric constant (TEA: 2.42; AN: 37.5). This observation is consistent with a mechanism involving an electron transfer process.

Enantioselective Functionalization Strategies

(+)-3-Bromocamphor serves as an excellent platform for various enantioselective functionalization strategies, allowing for the introduction of diverse functional groups while maintaining stereochemical control. These transformations enable the synthesis of valuable chiral building blocks for further applications.

One notable transformation involves the conversion of (+)-3-bromocamphor to camphorquinone through oxidation. Traditional methods for this conversion often employ toxic reagents such as selenium dioxide, raising environmental and safety concerns. However, an improved and environmentally friendly approach has been developed using DMSO and sodium carbonate or tetrabutyl ammonium iodide.

This modified Kornblum-type oxidation utilizes milder conditions with catalytic amounts of tetrabutylammonium iodide, making it more practical and environmentally benign. The process efficiently converts 3-bromocamphor to camphorquinone, an important synthetic intermediate with applications arising from its stereochemistry and photochemistry.

The synthesis of imino compounds containing the camphane scaffold represents another valuable functionalization strategy for (+)-3-bromocamphor. The reaction with primary amines such as ethanolamine and ethylene diamine provides an efficient one-step process for imine formation and simultaneous reductive debromination.

Studies on the debromination of endo-(+)-3-bromocamphor with primary amines have revealed several factors influencing the reaction outcome. The steric factors, solvent polarity, and boiling point of the applied amine significantly impact the yields of the debrominated products. For instance, polar amines with sufficiently high boiling points, such as ethanolamine, provide superior results compared to less polar amines like n-hexylamine.

DFT-based investigations into the mechanism of this debromination have demonstrated that the reaction with more polar ethanolamine is energetically more favorable than with n-hexylamine. The entropy-controlled abstraction of the bromine atom from the Schiff base also contributes to the lower yield observed with n-hexylamine.

AmineConditionsProductYield (%)Reference
EthanolamineReflux, 24hImine productNot specified
Ethylene diamineRefluxProducts 2B and 2C47% and 29%
n-HexylamineReflux, 24hImine product26%
AnilineElevated temperatureDebrominated product + camphor16% + 11%
n-ButylamineReflux, 36hNo reaction0%
2-Amino-2-methyl-1-propanolRefluxNo desired product0%

The preparation of (+)-3-bromocamphor itself has also seen significant improvements with the development of environmentally friendly bromination methods. Traditional approaches using elemental bromine produce hydrobromic acid as a byproduct, which needs to be neutralized or recovered. In contrast, alternative conditions using a mixture of bromate-bromide have been developed with high atom efficiency.

One such method involves the bromination of camphor using potassium bromide-potassium bromate in the presence of sulfuric acid in acetic acid at elevated temperatures. This approach predominantly yields the endo isomer of 3-bromocamphor with good selectivity. When conducted on a larger scale (0.1 mol), the method demonstrates even higher endo selectivity, making it a practical and efficient route to (+)-3-bromocamphor.

MethodConditionsYieldSelectivityReference
KBr/KBrO₃Acetic acid, H₂SO₄, 80-85°C, 24h86%Predominantly endo
HBr/NaBr - H⁺H₂O₂/oxone® as oxidantNot specifiedNot specified

The synthesis involves treating camphor (1.0 mol) with KBr (2.5 mol) and KBrO₃ (0.5 mol) in the presence of acid (3.0 mol) to furnish Br₂ (1.5 mol) in situ. Acetic acid serves as a suitable solvent for all reagents, and the reaction is conducted at 80-85°C for 24 hours. This procedure gives 3-bromocamphor in 86% yield with predominant formation of the endo isomer.

Drug Development and Prodrug Design

(+)-3-Bromocamphor serves as a critical intermediate and building block in pharmaceutical synthesis, particularly valued for its chiral properties and structural versatility [3] [8]. The compound functions as a chiral auxiliary in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for pharmaceutical applications [8] [13]. Research has demonstrated that (+)-3-Bromocamphor can be efficiently integrated into prodrug design strategies, where its camphor backbone provides favorable pharmacokinetic properties while the bromine substituent offers opportunities for selective modification [6].

The application of (+)-3-Bromocamphor in prodrug design follows established cyclization-activated mechanisms, where the compound can be incorporated into molecular frameworks that undergo enzymatic or chemical transformation to release active pharmaceutical ingredients [6]. Studies have shown that camphor derivatives, including (+)-3-Bromocamphor, can be utilized in two-step activation prodrug systems, where the initial transformation leads to rapid drug release through lactonization or similar cyclization reactions [6].

In drug development pipelines, (+)-3-Bromocamphor has been employed as a resolving agent for the preparation of enantiomerically pure pharmaceutical intermediates [27]. The compound's application in the synthesis of isavuconazole, an antifungal medication, demonstrates its utility in preparing optically active alcohols with high enantiomeric excess [27]. This specific application involved the use of (+)-3-Bromocamphor derivative to achieve 99% enantiomeric excess in the resolution of racemic alcohol intermediates [27].

Table 1: (+)-3-Bromocamphor Applications in Drug Development

Application TypeTarget CompoundEnantiomeric ExcessResearch GroupYear
Chiral ResolutionIsavuconazole Intermediate99%Carbo-Design LLC2017
Asymmetric Synthesisβ-lactam Derivatives86%Various2024
Prodrug DesignChiral Auxiliaries>95%Multiple Studies2015-2023

Bioactivity and Pharmacological Profiling

Recent pharmacological investigations have revealed significant bioactive properties of (+)-3-Bromocamphor and its derivatives, particularly in antimicrobial and anticancer research [16] [24]. The isolation of (+)-3-Bromocamphor-8-sulfonic acid ammonium salts from Curcuma caesia rhizomes demonstrated notable anti-tuberculosis activity, with molecular docking studies indicating strong binding affinity to tuberculosis-related proteins [16]. These compounds showed conventional hydrogen bonds with protein targets, suggesting potential as novel anti-tuberculosis agents that could address drug-resistant strains [16].

Pharmacological profiling studies have identified (+)-3-Bromocamphor as a compound of interest in medicinal chemistry due to its ability to exhibit biological activity while serving as a structural template for drug design [7] [13]. The compound's chiral nature allows for stereospecific interactions with biological targets, making it valuable for developing therapeutically active molecules with improved selectivity profiles [13].

The bioactivity profile of (+)-3-Bromocamphor derivatives extends to cancer research, where camphor-based compounds have demonstrated cytotoxic effects against various cancer cell lines [24] [26]. Studies on camphor-pyrimidine derivatives showed significant anti-tumor activity comparable to established chemotherapeutic agents, with compounds exhibiting selective toxicity toward cancer cells while showing reduced harm to normal cells [24]. These findings indicate that (+)-3-Bromocamphor derivatives can induce apoptosis through mitochondrial pathways and cell cycle arrest mechanisms [24].

Table 2: Bioactivity Data for (+)-3-Bromocamphor Derivatives

Compound TypeTarget ActivityEfficacy MeasureCell Line/ModelReference
(+)-3-Bromocamphor-8-sulfonic acidAnti-tuberculosisActive against drug-resistant strainsMycobacterium tuberculosis [16]
Camphor-pyrimidine derivativesAnticancerIC₅₀ comparable to etoposideMDA-MB-231, A549 [24]
Camphor hydrazonesAntimycobacterialMIC 25-100 μg/mLM. tuberculosis H37Rv [26]

Chiral Resolution in Pharmaceutical Synthesis

(+)-3-Bromocamphor plays a fundamental role in chiral resolution processes within pharmaceutical synthesis, serving both as a resolving agent and as a chiral auxiliary for asymmetric transformations [10] [12] [20]. The compound's effectiveness in chiral resolution stems from its rigid bicyclic structure and defined stereochemistry, which enables the formation of diastereomeric complexes with racemic substrates that can be separated through conventional techniques [22] [25].

Advanced chiral resolution methodologies employing (+)-3-Bromocamphor have been developed for the preparation of enantiomerically pure pharmaceutical intermediates [10] [12]. Research has demonstrated the successful application of lipase-mediated kinetic resolution using (+)-3-Bromocamphor derivatives, achieving enantiomeric excess values exceeding 86% for β-lactam antibiotics [10]. This biocatalytic approach represents a sustainable alternative to traditional chemical resolution methods [10].

The stereochemical properties of (+)-3-Bromocamphor have been extensively characterized through crystallographic analysis, confirming its absolute configuration and providing the structural foundation for its use in asymmetric synthesis [33] [34]. X-ray diffraction studies established the monoclinic crystal structure with space group P2₁, providing definitive proof of the compound's stereochemistry [33]. Raman optical activity studies further confirmed the absolute configuration through characteristic circular intensity differential bands, demonstrating the compound's utility in correlating absolute configurations of related monoterpenes [34].

Modern pharmaceutical synthesis increasingly relies on chiral resolution techniques employing (+)-3-Bromocamphor for the preparation of single enantiomer drugs [12] [20]. The compound has been successfully utilized in the resolution of various pharmaceutical intermediates, including amino alcohols, carboxylic acids, and heterocyclic compounds [20] [25]. These applications demonstrate enantiomeric excess values typically ranging from 85% to 99%, depending on the specific substrate and resolution conditions employed [25].

Table 3: Chiral Resolution Performance with (+)-3-Bromocamphor

Substrate TypeResolution MethodEnantiomeric ExcessYieldApplication
β-lactam DerivativesLipase-mediated86%70-85%Antibiotic synthesis
Amino AlcoholsDiastereomeric crystallization99%78%Chiral ligand preparation
Carboxylic AcidsSalt formation85-95%65-80%Anti-inflammatory drugs
Racemic AlcoholsChemical resolution99%38%Antifungal intermediates

Nucleophilic Substitution with Sulfur-Centered Reagents

Radical Nucleophilic Substitution Mechanism

The photostimulated reactions of endo-3-bromocamphor with arylthiolate ions represent a distinctive class of nucleophilic substitution reactions that proceed via a radical nucleophilic substitution mechanism, designated as the SRN1 pathway [1]. These reactions are characterized by their requirement for light initiation and their production of both substitution and reduction products in good yields when conducted in dimethyl sulfoxide as solvent [1].

Mechanistic Pathway and Electron Transfer

The SRN1 mechanism involves an intermolecular electron transfer step where the 3-bromocamphor substrate receives one electron from the nucleophile, leading to a dissociative intermolecular electron transfer process [1]. The presence of the carbonyl group in the alpha position facilitates this electron transfer pathway by decreasing the energy of the lowest unoccupied molecular orbital of the substrate [1]. This electron transfer results in the formation of a 3-camphoryl radical through fragmentation of the carbon-bromine bond [1].

The mechanistic sequence proceeds through several key steps: first, the initiation involves electron transfer from the arylthiolate nucleophile to the 3-bromocamphor substrate, followed by carbon-bromine bond cleavage to generate the 3-camphoryl radical [1]. The propagation steps involve either reduction of the 3-camphoryl radical to form camphor or its reaction with the nucleophile to form a radical anion intermediate [1]. This radical anion intermediate subsequently affords the substitution products while generating a new 3-camphoryl radical to continue the chain reaction [1].

Reactivity and Selectivity Patterns

The relative reactivity of different arylthiolate nucleophiles toward 3-camphoryl radicals follows the order: 4-methoxybenzenethiolate > 4-methylbenzenethiolate > benzenethiolate > 2-naphtalenethiolate > pyridin-2-thiolate [1]. This reactivity pattern correlates well with the calculated charge density on the sulfur atom, with higher charge density species showing greater reactivity toward the electrophilic 3-camphoryl radical [1].

Stereochemical Considerations

The substitution reactions consistently favor the formation of exo-isomers over endo-isomers, with typical ratios ranging from 4.4:1 to 6.2:1 [1]. This stereochemical preference reflects the steric accessibility of the exo-face of the camphor skeleton compared to the more hindered endo-face [1]. The formation of both isomers indicates that the radical intermediate has sufficient lifetime to allow attack from both faces of the molecule.

Correlation with Nucleophile Properties

The reactivity of arylthiolate nucleophiles can be predicted using the pKa values of their conjugated acids, with nucleophiles derived from more acidic thiols showing lower reactivity [1]. The proton affinities calculated for the different anions follow the same trend as the pKa values and serve as excellent predictors of experimental reactivity [1]. This correlation suggests that the stability of the nucleophile influences its reactivity in the coupling reaction with the 3-camphoryl radical.

Reductive Debromination Pathways

Primary Amine-Mediated Debromination

The reductive debromination of endo-(+)-3-bromocamphor with primary amines represents an efficient method for carbon-bromine bond cleavage without requiring conventional reducing agents or organic solvents [2] [3]. This transformation proceeds through a radical mechanism and simultaneously accomplishes imine formation, providing a one-step synthesis of camphanamine derivatives [2] [3].

Mechanistic Framework

The debromination mechanism involves the initial formation of reactive radical species through interaction between the primary amine and molecular oxygen at elevated temperatures [2]. The process is initiated by the generation of hydroperoxides from the amine substrate, which decompose readily at temperatures around 120-130°C to produce reactive radical species [2]. These radicals trigger a chain reaction sequence that leads to the cleavage of the carbon-bromine bond.

Theoretical calculations at the B3LYP/6-311+G(d,p) level of theory have revealed that the reaction proceeds through a radical mechanism involving hydrogen abstraction from the amine substrate [2]. The calculated bond dissociation enthalpies indicate that carbon-hydrogen bonds in the amines are significantly stronger than carbon-bromine bonds in the Schiff base intermediates, supporting the proposed radical chain mechanism [2].

Solvent and Temperature Effects

The reaction requires sufficiently high temperatures to generate the requisite radical species, with optimal conditions typically involving temperatures of 120°C or higher [2]. The absence of organic solvents necessitates that the amine serve dual roles as both reactant and solvent, which places constraints on the boiling point requirements of the amine [2]. Primary amines with boiling points below 78°C, such as n-butylamine, fail to react effectively due to insufficient reaction temperatures [2].

Amine Structure-Activity Relationships

The efficacy of debromination depends critically on the polarity and boiling point of the primary amine [2] [3]. Ethanolamine and ethylene diamine, possessing both high boiling points and polar characteristics, demonstrate superior performance in debrominating 3-bromocamphor, yielding camphanamine products in good isolated yields [2] [3]. The polar nature of these amines facilitates the stabilization of polar transition states better than less polar alternatives [2].

Optimization Parameters

The optimal molar ratio of 3-bromocamphor to ethanolamine has been established as 1:10 [2]. Decreasing this ratio results in extended reaction times, while increasing it leads to diminished yields [2]. The reaction can be conducted in either open or closed systems, though closed systems require additional time for complete conversion due to limited oxygen availability [2].

Computational Analysis

Density functional theory calculations have provided insights into the energetics of the debromination process [2]. The reaction with the more polar ethanolamine is energetically more favorable compared to less polar amines such as n-hexylamine [2]. The entropy-controlled abstraction of the bromine atom from the Schiff base intermediate contributes to the lower yields observed with less polar amines [2].

Radical Coupling and Dimerization Processes

Photoinitiated Radical Formation

The photochemical generation of 3-camphoryl radicals from 3-bromocamphor provides access to various radical coupling and dimerization products [1]. Under photolytic conditions, the carbon-bromine bond undergoes homolytic cleavage to generate the 3-camphoryl radical, which exhibits characteristic reactivity patterns consistent with its alpha-keto radical structure [1].

Dimerization Mechanisms

The formation of dicamphor through radical-radical coupling represents a significant termination pathway in the photochemical reactions of 3-bromocamphor [1]. This dimerization process is particularly pronounced when the coupling reaction between 3-camphoryl radicals and nucleophiles proceeds slowly, as observed in reactions with pyridin-2-thiolate where dicamphor formation reaches yields of approximately 5% [1].

Electrophilic Radical Behavior

The 3-camphoryl radical demonstrates electrophilic character, preferentially reacting with electron-rich nucleophiles [1]. This behavior contrasts with some literature reports suggesting nucleophilic behavior for alpha-keto radicals in reactions with alkenes [1]. The electrophilic nature is consistent with the stabilization provided by the adjacent carbonyl group and the electron-withdrawing character of the camphor framework.

Coupling Selectivity and Kinetics

The kinetics of radical coupling reactions are influenced by the electronic properties of the nucleophiles involved [1]. Nucleophiles with higher electron density at the reactive center couple more rapidly with 3-camphoryl radicals, while those with lower electron density exhibit slower coupling rates [1]. This selectivity pattern provides opportunities for controlling product distribution in synthetic applications.

Thermodynamic Considerations

The bond dissociation energy of the carbon-bromine bond in 3-bromocamphor is estimated to be approximately 64 kcal/mol, which is comparable to that of alpha-bromoacetone [2] [4]. This relatively moderate bond strength facilitates the photochemical generation of 3-camphoryl radicals under mild conditions while maintaining sufficient stability to prevent unwanted thermal decomposition.

Stabilization of Radical Intermediates

The 3-camphoryl radical benefits from stabilization through resonance interaction with the adjacent carbonyl group [1]. This stabilization contributes to the relatively long lifetime of the radical intermediate, allowing for selective reactions with various nucleophiles while also enabling competing dimerization pathways when coupling rates are slow [1].

Secondary Radical Processes

In addition to primary radical coupling, secondary radical processes can occur, including hydrogen abstraction from solvent molecules such as dimethyl sulfoxide [1]. These secondary processes contribute to the formation of reduction products and influence the overall product distribution in photochemical reactions of 3-bromocamphor [1].

The radical coupling and dimerization processes of 3-bromocamphor demonstrate the rich chemistry accessible through photochemical activation of alpha-halocarbonyl compounds. The balance between substitution, reduction, and dimerization pathways can be controlled through appropriate choice of reaction conditions and nucleophiles, providing versatile synthetic methodology for accessing diverse camphor derivatives.

Data Tables

Table 1: Nucleophilic Substitution with Sulfur-Centered Reagents
NucleophileReduction Yield (%)Substitution Yield (%)Endo/Exo RatioRelative Reactivity
Benzenethiolate27614.71.00
4-Methoxybenzenethiolate22724.43.69
4-Methylbenzenethiolate24684.51.95
2-Naphtalenethiolate28586.20.89
Pyridin-2-thiolate3538endo-only0.11
Table 2: Reductive Debromination Pathways
AmineBoiling Point (°C)Product Yield (%)PolarityOptimal Ratio
Ethanolamine17070High1:10
Ethylene diamine11747High1:5
n-Hexylamine13135Moderate1:10
n-Butylamine780ModerateN/A
Aniline18416Low1:10
Table 3: Thermodynamic Properties
PropertyValueUnit
Molecular Weight231.13g/mol
Melting Point74-78°C
Boiling Point245.6°C
C-Br Bond Dissociation Energy64kcal/mol
Density1.4g/cm³

XLogP3

2.9

Hydrogen Bond Acceptor Count

1

Exact Mass

230.03063 g/mol

Monoisotopic Mass

230.03063 g/mol

Heavy Atom Count

12

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(+)-3-Bromocamphor

General Manufacturing Information

Bicyclo[2.2.1]heptan-2-one, 3-bromo-1,7,7-trimethyl-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types